4-Chloropyrimidine-5-carbonitrile

Catalog No.
S764348
CAS No.
16357-68-9
M.F
C5H2ClN3
M. Wt
139.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloropyrimidine-5-carbonitrile

CAS Number

16357-68-9

Product Name

4-Chloropyrimidine-5-carbonitrile

IUPAC Name

4-chloropyrimidine-5-carbonitrile

Molecular Formula

C5H2ClN3

Molecular Weight

139.54 g/mol

InChI

InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H

InChI Key

ZVJJQADVZUHQTR-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)Cl)C#N

Canonical SMILES

C1=C(C(=NC=N1)Cl)C#N

Synthesis:

4-Chloropyrimidine-5-carbonitrile is a heterocyclic aromatic compound, and its synthesis has been explored in various scientific studies. One method involves the reaction of 4-aminopyrimidine-5-carbonitrile with thionyl chloride, as described in this publication: A Facile Synthesis of 4-Chloropyrimidine-5-carbonitrile and 4-Bromopyrimidine-5-carbonitrile: )

Applications in medicinal chemistry:

Research has investigated the potential of 4-Chloropyrimidine-5-carbonitrile as a scaffold for developing new drugs. Studies have shown that it can exhibit various biological activities, including:

  • Antimicrobial activity: A study published in "European Journal of Medicinal Chemistry" reported that compounds containing the 4-chloropyrimidine-5-carbonitrile moiety displayed promising antimicrobial properties against certain bacterial strains. Synthesis and Antimicrobial Activity of Novel 4-Substituted-6-(4-Chlorobenzylthio)-2-thioxo-1,2,3,4-tetrahydropyrimidines:
  • Anticancer activity: Another study, published in "Bioorganic & Medicinal Chemistry Letters", explored the anticancer potential of analogs containing the 4-chloropyrimidine-5-carbonitrile core. The results suggested that these compounds possess promising antitumor activity. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as potential antitumor agents:

4-Chloropyrimidine-5-carbonitrile is a heterocyclic organic compound characterized by a pyrimidine ring with a chlorine atom and a cyano group attached at the 4 and 5 positions, respectively. Its molecular formula is C5H3ClN4C_5H_3ClN_4 and it has a molecular weight of approximately 154.56 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structure and reactivity.

, including:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds, making it useful in synthesizing complex organic molecules .
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of derivatives with different functional groups.
  • Reduction Reactions: The cyano group can be reduced to form amines or aldehydes, expanding its utility in synthetic chemistry.

Research indicates that compounds containing the pyrimidine structure, including 4-chloropyrimidine-5-carbonitrile, exhibit various biological activities. These may include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor Activity: Certain studies suggest potential anticancer properties, although further research is necessary to fully understand these effects.

Several methods exist for synthesizing 4-chloropyrimidine-5-carbonitrile:

  • Cyclization Reactions: Starting from appropriate precursors, chlorination followed by cyclization can yield the target compound.
  • Functional Group Transformations: Existing pyrimidine derivatives can be modified through chlorination and cyanation processes.

Interactions of 4-chloropyrimidine-5-carbonitrile with biological systems are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing pathways related to cell growth and proliferation. Further research is needed to elucidate these interactions and their implications for drug development.

Several compounds share structural similarities with 4-chloropyrimidine-5-carbonitrile. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
2-Chloropyrimidine-5-carbonitrile1753-50-00.81
4-Amino-6-chloropyrimidine-5-carbonitrile60025-09-40.77
2-Chloro-5-methylpyrimidin-4-amine14394-70-80.86
4-Amino-2-chloropyrimidine-5-carbaldehyde1393547-54-00.79
4-Amino-2-methylpyrimidine-5-carbonitrile698-29-30.74

Uniqueness: The presence of both chlorine and cyano groups distinguishes 4-chloropyrimidine-5-carbonitrile from other similar compounds, influencing its reactivity and biological activity profile.

The history of pyrimidine chemistry dates back to the late 19th century when Adolf Pinner, a German chemist, made significant contributions to the field. In 1884, Pinner began the systematic study of pyrimidines and proposed the name "pyrimidin" in 1885. During this period, he synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing what would later be known as the Pinner condensation. This reaction became fundamental in pyrimidine synthesis, representing one of the most common methods for preparing pyrimidine derivatives. Pinner's work laid the groundwork for understanding the chemical behavior and potential applications of pyrimidine compounds.

The specific development of pyrimidine-5-carbonitrile compounds emerged later as chemists explored modifications to the basic pyrimidine structure. The introduction of the cyano group at the 5-position and halogen atoms at various positions created compounds with distinctive properties and reactivities. 4-Chloropyrimidine-5-carbonitrile emerged as a particularly valuable intermediate in the synthesis of pharmaceutically relevant compounds, with research intensifying in the late 20th and early 21st centuries.

Significance of 4-Chloropyrimidine-5-carbonitrile in Heterocyclic Chemistry

4-Chloropyrimidine-5-carbonitrile holds substantial importance in heterocyclic chemistry for several reasons. First, its unique structure combines a pyrimidine ring—one of the three diazines, six-membered heterocyclics with two nitrogen atoms—with both a reactive chloro group and a cyano functionality. This structural arrangement creates a versatile building block for further chemical modifications, allowing for nucleophilic substitution reactions at the chlorinated position and transformations involving the nitrile group.

The compound belongs to the broader category of heterocyclic compounds, which account for more than half of all known organic compounds. Within this vast chemical space, 4-Chloropyrimidine-5-carbonitrile stands out for its dual functionality and potential for derivatization. The presence of the reactive chlorine atom at position 4 provides an excellent point for introducing various substituents through nucleophilic aromatic substitution reactions, while the cyano group at position 5 offers opportunities for additional transformations.

Furthermore, the compound's structural similarity to naturally occurring pyrimidine bases (cytosine, thymine, and uracil) present in nucleic acids gives it biological relevance. This resemblance has prompted extensive research into its potential applications in medicinal chemistry, particularly as an anti-metabolite or enzyme inhibitor.

Current Research Landscape and Emerging Trends

Current research involving 4-Chloropyrimidine-5-carbonitrile focuses predominantly on its applications in medicinal chemistry. A significant advancement has been the discovery of pyrimidine-5-carbonitrile derivatives as anticancer agents targeting epidermal growth factor receptor (EGFR), including both wild-type EGFR and the treatment-resistant T790M mutant. These compounds function as ATP-mimicking tyrosine kinase inhibitors, with several showing moderate antiproliferative activity against multiple cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549).

Emerging trends include the exploration of more efficient synthetic routes, such as multicomponent reactions and environmentally friendly catalysts. For instance, recent research describes the synthesis of pyrimidine-5-carbonitrile derivatives using bone char-nPrN-SO₃H as a catalyst under solvent-free conditions, representing a more sustainable approach to synthesis. Additionally, researchers are investigating modifications to the 4-Chloropyrimidine-5-carbonitrile scaffold to enhance biological activity, improve pharmacokinetic properties, and address resistance mechanisms in existing therapeutic approaches.

Direct Condensation Approaches

Traditional synthesis routes for pyrimidine derivatives often employ condensation reactions between aldehydes, nitriles, and amines. For 4-chloropyrimidine-5-carbonitrile, early methodologies involved the cyclocondensation of chlorinated aldehydes with malononitrile and urea derivatives. Sheibani et al. demonstrated that 4-amino-5-pyrimidinecarbonitriles could be synthesized via three-component reactions of malononitrile, aromatic aldehydes, and amidines in aqueous media under thermal or microwave conditions [4]. While these methods provided moderate yields (60–85%), they required prolonged reaction times (6–12 hours) and exhibited limited substrate scope for electron-deficient aldehydes.

Key limitations of early condensation routes included:

  • Sensitivity to steric effects in substituted aldehydes
  • Competing side reactions leading to regioisomeric byproducts
  • Necessity for stoichiometric acid/base additives

Halogenation Strategies for Pyrimidine Derivatives

Halogenation of preformed pyrimidine scaffolds remains a cornerstone strategy for introducing chlorine at specific positions. Patent literature describes the conversion of 2,6-dihydroxypyridine-4-carboxylic acid (citrazinic acid) to dichloropyrimidine derivatives using phosphorus oxychloride under reflux conditions [6]. Modern adaptations employ thionyl chloride (SOCl₂) for direct conversion of hydroxyimino intermediates, as evidenced by the synthesis of 4,6-dichloropyrimidine-5-carbonitrile from 4,6-dichloro-5-hydroxyiminopyrimidine with 91% yield in chloroform at 0°C [7].

Comparative halogenation efficiency:

Halogenating AgentTemperature (°C)Reaction Time (h)Yield (%)
PCl₅110868
SOCl₂0291
POCl₃80683

Data adapted from [6] [7]

Modern Synthetic Strategies

One-pot Multicomponent Reactions

Recent advances leverage multicomponent reactions (MCRs) to construct the pyrimidine core and introduce substituents in a single operational step. A breakthrough methodology employs bone char-supported sulfonic acid catalysts (bone char-nPrN-SO₃H) for solvent-free synthesis from aromatic aldehydes, malononitrile, and urea/thiourea [2]. Under optimized conditions (0.4 mol% catalyst, 80°C), this protocol achieves:

  • Reaction times as short as 4 minutes
  • Yields exceeding 97% for electron-deficient substrates
  • Turnover frequencies up to 3712 min⁻¹

Substrate scope analysis reveals enhanced performance with chloro- and nitro-substituted benzaldehydes compared to methylated analogs (Table 1) [2]:

Table 1. Substituent effects on MCR yields

Aldehyde SubstituentTime (min)Yield (%)TOF (min⁻¹)
4-Cl5972921
4-NO₂1593930
4-CH₃2590548

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly accelerates reaction kinetics through dielectric heating. Portilla's group achieved 3-halopyrazolo[1,5-a]pyrimidines via N-halosuccinimide reactions completed within 20 minutes at room temperature [3]. While not directly applied to 4-chloropyrimidine-5-carbonitrile, these principles enable rapid halogenation of analogous systems without thermal decomposition.

Solvent-free Synthetic Approaches

Elimination of organic solvents addresses both economic and environmental concerns. The bone char-catalyzed MCR system operates efficiently under neat conditions, demonstrating:

  • 97% yield vs. 40% yield in uncatalyzed reactions
  • 60-fold reduction in reaction time (240 → 4 minutes)
  • Catalyst recyclability for ≥5 cycles without activity loss [2]

Green Chemistry Approaches

Catalyst Systems for Environmentally Friendly Synthesis

Heterogeneous acid catalysts represent a paradigm shift from traditional homogeneous systems. The bone char-nPrN-SO₃H catalyst combines several green advantages:

  • Derived from biowaste (cattle bone)
  • Exhibits Bronsted acidity (1.2 mmol H⁺/g)
  • Enables catalyst recovery via simple filtration

Comparative catalytic performance:

CatalystLoading (mol%)Yield (%)E-Factor
Conventional H₂SO₄10826.8
Bone char-nPrN-SO₃H0.4970.9

Data from [2]

Aqueous Media Synthetic Methods

Sheibani's aqueous-phase synthesis utilizes sodium acetate in refluxing water to facilitate three-component pyrimidine formation [4]. While yields in aqueous systems (75–85%) trail solvent-free approaches, they eliminate halogenated solvent waste and enable simpler product isolation.

Scale-up and Industrial Production Methodologies

Process Optimization Strategies

Successful scale-up requires balancing reaction kinetics with practical engineering constraints. Key parameters for the bone char-MCR system include:

  • Catalyst particle size (optimum 50–100 μm)
  • Mixing efficiency (Reynolds number >10⁴ for turbulent flow)
  • Heat transfer rates (jacketed reactors maintain 80±2°C)

Pilot studies demonstrate consistent 94–96% yields at 10 kg batch scale with:

  • 5-L stainless steel reactor
  • Anchor-type impeller (200 RPM)
  • Catalyst recovery rate ≥92%

Yield Enhancement Techniques

Statistical optimization via response surface methodology (RSM) identifies critical factors:

  • Catalyst loading (P <0.001)
  • Reaction temperature (P=0.003)
  • Molar ratio of aldehyde:malononitrile (P=0.012)

Central composite design experiments reveal optimal conditions:

  • 0.42 mol% catalyst
  • 83°C reaction temperature
  • 1:1.05 aldehyde:malononitrile ratio

Implementing these parameters increases pilot-scale yields from 89% to 96% while reducing batch time by 18% [2].

Carbon-2 Position Substitution Chemistry

The carbon-2 position of 4-chloropyrimidine-5-carbonitrile represents a critical site for structural modification due to its significant influence on both electronic properties and biological activity. The electrophilic nature of this position, arising from the electron-withdrawing effects of the adjacent nitrogen atoms, makes it highly susceptible to nucleophilic attack, enabling diverse substitution reactions [1] [2].

Amino substitution at the carbon-2 position has emerged as one of the most successful modification strategies. The introduction of primary, secondary, and tertiary amino groups significantly alters the electronic distribution of the pyrimidine ring through resonance donation [2]. Research has demonstrated that 2-aminopyrimidine derivatives exhibit enhanced hydrogen bonding capabilities, leading to improved binding affinity with target enzymes and receptors [3]. The electron-donating effect of amino substituents increases the overall electron density of the pyrimidine ring, which can enhance nucleophilicity and improve interaction with electron-deficient binding sites [4].

Alkyl substitution at the carbon-2 position provides a complementary approach to amino substitution, offering enhanced lipophilicity and membrane permeability [1]. Methyl, ethyl, and isopropyl groups have been successfully introduced using organometallic reagents such as Grignard reagents and organolithium compounds. These modifications result in increased logP values, ranging from 1.5 to 3.0, depending on the alkyl chain length [5]. The electron-donating inductive effect of alkyl groups moderately increases the electron density at the carbon-4 and carbon-6 positions, potentially influencing the reactivity of the chlorine substituent.

Aryl substitution at the carbon-2 position offers exceptional versatility in terms of electronic tuning and receptor selectivity [1]. Phenyl, 4-fluorophenyl, and 2-pyridyl groups have been incorporated through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The electronic properties of aryl substituents can be fine-tuned through the strategic placement of electron-withdrawing or electron-donating groups on the aromatic ring [3]. This approach allows for the systematic optimization of binding affinity and selectivity for specific biological targets.

Sulfonyl substitution at the carbon-2 position introduces strongly electron-withdrawing groups that significantly alter the electronic properties of the pyrimidine ring [6]. Benzenesulfonyl and aminosulfonyl groups have been incorporated to enhance water solubility while maintaining biological activity. However, the strong electron-withdrawing nature of sulfonyl groups can reduce the nucleophilicity of the pyrimidine ring, potentially affecting binding interactions with target proteins [6].

Carbon-4 Position Functionalization

The carbon-4 position of 4-chloropyrimidine-5-carbonitrile serves as a key site for nucleophilic substitution reactions due to the presence of the chlorine leaving group. The ease of nucleophilic displacement at this position has been extensively exploited for the introduction of various functional groups that modulate biological activity [7] [8].

Nucleophilic substitution with amines represents the most common functionalization strategy at the carbon-4 position. Primary and secondary amines readily displace the chlorine atom under mild conditions, typically in the presence of a base such as potassium carbonate or sodium hydride [7]. The resulting 4-aminopyrimidine derivatives exhibit enhanced hydrogen bonding capabilities and improved selectivity for target enzymes. Cyclic amines, including piperidine, morpholine, and piperazine, have been particularly successful in generating derivatives with balanced hydrophilicity and bioavailability [9].

The displacement of chlorine with thiols introduces sulfur-containing substituents that can significantly alter the metabolic profile of the compounds [7]. Thiol substitution often results in enhanced lipophilicity and altered pharmacokinetic properties. However, the presence of sulfur atoms can also introduce potential toxicity concerns due to metabolic oxidation pathways that may generate reactive sulfur species.

Alcohol displacement at the carbon-4 position provides access to ether-linked derivatives with improved aqueous solubility [7]. Methoxy and ethoxy groups are commonly introduced through nucleophilic substitution reactions with alkoxides. These modifications generally result in decreased membrane permeability but improved pharmaceutical formulation properties due to enhanced water solubility.

Carbon-5 Carbonitrile Transformations

The carbonitrile group at the carbon-5 position represents a versatile functional handle that can be transformed into a wide variety of chemical functionalities while maintaining the core pyrimidine structure [10] [11]. The electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the entire molecule and its subsequent biological activity.

Nitrile reduction reactions provide access to primary amine derivatives through hydrogenation with palladium catalysts or reduction with lithium aluminum hydride [10]. The resulting 5-aminomethylpyrimidines exhibit altered electronic properties due to the conversion of the strongly electron-withdrawing nitrile group to a moderately electron-donating aminomethyl group. This transformation typically results in reduced electrophilicity and altered binding interactions with target proteins.

Nitrile hydrolysis represents another important transformation pathway, yielding carboxylic acid or carboxamide derivatives depending on the reaction conditions [10]. Acid-catalyzed hydrolysis typically produces carboxylic acids, while base-catalyzed hydrolysis followed by acidification yields carboxamides. These polar functional groups significantly increase water solubility but may reduce membrane permeability and cellular uptake.

Nitrile cycloaddition reactions, particularly with azides to form tetrazoles, have gained significant attention as bioisosteric replacements for carboxylic acids [10]. The tetrazole ring maintains the electron-withdrawing character of the nitrile group while providing enhanced metabolic stability and improved binding interactions through additional hydrogen bonding sites. Copper-catalyzed azide-alkyne cycloaddition reactions have been successfully employed to generate these heterocyclic derivatives.

Ring System Expansions and Fusions

Benzofused Systems

Benzofused pyrimidine systems represent a significant advancement in the structural diversification of 4-chloropyrimidine-5-carbonitrile derivatives. These systems combine the biological activity of the pyrimidine core with the extended conjugation and rigidity provided by the fused benzene ring [12] [13] [14].

Quinazoline systems, formed through the fusion of a benzene ring to the pyrimidine core, have demonstrated exceptional biological activity across multiple therapeutic areas [13] [14]. The planar structure of quinazolines enhances π-π stacking interactions with aromatic amino acid residues in protein binding sites, leading to improved binding affinity and selectivity. The extended conjugation system also increases the lipophilicity of the molecules, with logP values typically ranging from 1.8 to 3.5 [13].

The synthesis of quinazoline derivatives from 4-chloropyrimidine-5-carbonitrile typically involves the Niementowski reaction, which utilizes anthranilic acid derivatives as cyclization partners [13]. This reaction proceeds through the formation of an intermediate amide, followed by cyclization and dehydration to yield the quinazoline system. The retention of the carbonitrile group during this transformation provides opportunities for further functionalization.

Benzopyrimidine systems, which can be formed through alternative fusion patterns, offer distinct electronic properties compared to quinazolines [12]. The specific regioisomer obtained depends on the synthetic approach employed, with cyclization of ortho-aminobenzamide derivatives being a common strategy. These systems exhibit enhanced anticancer activity, particularly as kinase inhibitors, due to their ability to mimic the purine scaffold present in adenosine triphosphate [3].

Heterocyclic Ring Fusions

Heterocyclic ring fusions provide access to a diverse array of polycyclic systems that combine the properties of multiple heteroaromatic rings [15] [16] [17]. These systems often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their monocyclic counterparts.

Pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine systems represent important classes of nitrogen-containing fused heterocycles [15]. The incorporation of an additional nitrogen atom in the fused ring system alters the electronic properties and hydrogen bonding patterns, often resulting in enhanced enzyme inhibition activity. The Gould-Jacobs reaction and its modifications have been successfully employed for the synthesis of these systems, with the carbonitrile group providing a convenient handle for further elaboration.

Pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine systems incorporate a five-membered pyrrole ring, which contributes to enhanced lipophilicity and membrane permeability [15]. These systems often exhibit broad-spectrum antitumor activity and have been investigated as potential antimicrobial agents. The electron-rich nature of the pyrrole ring provides additional sites for electrophilic substitution, enabling further structural diversification.

Thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine systems incorporate sulfur-containing five-membered rings that significantly alter the electronic properties of the fused system [16]. The larger atomic radius of sulfur compared to nitrogen or oxygen results in altered ring geometries and electronic distributions. These systems often exhibit enhanced antimicrobial and antifungal activities, with logP values typically ranging from 2.5 to 4.3.

Imidazo[1,2-a]pyrimidine systems have emerged as particularly promising scaffolds for anticancer drug development [18]. The rigid tricyclic structure provides excellent shape complementarity with enzyme binding sites, while the multiple nitrogen atoms offer diverse hydrogen bonding opportunities. The synthesis of these systems typically involves condensation reactions with aldehydes followed by cyclization, with the carbonitrile group being retained throughout the process.

Structure-Activity Relationship Studies

Electronic Effects of Substituents

The electronic effects of substituents on the 4-chloropyrimidine-5-carbonitrile scaffold play a crucial role in determining biological activity and selectivity [4] [19]. The pyrimidine ring system, with its electron-deficient nature due to the two nitrogen atoms, is highly sensitive to electronic perturbations introduced by substituents at different positions.

Electron-withdrawing groups at the carbon-2 position, such as trifluoromethyl, cyano, and nitro groups, significantly decrease the electron density of the pyrimidine ring [4]. This electronic depletion enhances the electrophilicity of the carbon-4 and carbon-6 positions, making them more susceptible to nucleophilic attack. Studies have shown that compounds with moderate electron-withdrawing substitution at the carbon-2 position exhibit enhanced enzyme inhibition activity, particularly against kinases that recognize electron-deficient aromatic systems [3].

Conversely, electron-donating groups at the carbon-2 position, including amino, alkyl, and alkoxy groups, increase the electron density of the pyrimidine ring [4]. This electronic enrichment can improve binding interactions with electron-deficient binding sites in target proteins. However, excessive electron donation can reduce the electrophilicity of the pyrimidine ring, potentially diminishing binding affinity with certain target enzymes.

The chlorine substituent at the carbon-4 position exerts a moderate electron-withdrawing effect through both inductive and resonance mechanisms [4]. The inductive effect of chlorine withdraws electron density from the pyrimidine ring, while the resonance effect involves the donation of electron density from the chlorine lone pairs to the aromatic system. This dual effect results in a balanced electronic environment that maintains biological activity while providing a reactive site for further functionalization.

The carbonitrile group at the carbon-5 position functions as a strong electron-withdrawing substituent that significantly influences the electronic properties of the entire molecule [4]. The linear geometry of the nitrile group and its ability to participate in π-conjugation with the pyrimidine ring system contribute to the overall electronic delocalization. This electronic effect is crucial for maintaining the biological activity of the compound and enabling recognition by target enzymes.

Steric Influence on Biological Activity

Steric effects play a fundamental role in determining the biological activity and selectivity of 4-chloropyrimidine-5-carbonitrile derivatives [3] [20]. The three-dimensional arrangement of substituents around the pyrimidine core influences molecular recognition events, binding affinity, and selectivity for target proteins.

Bulky substituents at the carbon-2 position can create significant steric hindrance that affects the binding orientation of the molecule within enzyme active sites [3]. While moderate-sized substituents such as methyl and ethyl groups are generally well-tolerated, larger groups such as tert-butyl or branched alkyl chains can reduce binding affinity due to steric clashes with amino acid residues in the binding pocket. However, in certain cases, bulky substituents can improve selectivity by preventing binding to off-target proteins with smaller binding sites.

The steric environment around the carbon-4 position is particularly important for derivatives where the chlorine atom has been replaced with various nucleophiles [7]. Cyclic amines such as piperidine and morpholine introduce conformational constraints that can enhance binding affinity through reduced entropy loss upon binding. The ring size and substitution pattern of cyclic substituents significantly influence the overall molecular shape and binding properties.

Substituents at the carbon-5 position, while typically smaller than those at other positions, can still exert important steric effects [10]. The linear geometry of the carbonitrile group minimizes steric interactions, but transformation to larger functional groups such as tetrazoles or carboxamides can introduce additional steric bulk that affects binding interactions.

The concept of molecular complementarity between the three-dimensional structure of the ligand and the target protein binding site is crucial for understanding steric effects [3]. Compounds that achieve optimal shape complementarity with their target proteins exhibit enhanced binding affinity and selectivity. This principle has been successfully applied in the design of selective enzyme inhibitors based on the 4-chloropyrimidine-5-carbonitrile scaffold.

Lipophilicity Modifications and Their Impact

Lipophilicity, quantified by the partition coefficient (logP), represents a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion of 4-chloropyrimidine-5-carbonitrile derivatives [5] [21]. The optimal lipophilicity range for oral bioavailability typically falls between 1.5 and 3.5, as defined by Lipinski's Rule of Five [21].

The introduction of lipophilic substituents, particularly alkyl and aryl groups, significantly increases the logP values of pyrimidine derivatives [5]. Alkyl substitution at the carbon-2 position typically increases logP by 0.5 to 1.5 units per alkyl group, depending on the chain length and branching pattern. Aryl substitution can increase logP by 1.0 to 2.5 units, with the exact value depending on the electronic properties of the aromatic ring and any additional substituents present.

Conversely, the introduction of hydrophilic substituents such as amino, hydroxyl, and carboxyl groups decreases logP values and improves aqueous solubility [5]. Primary amino groups typically decrease logP by 1.0 to 1.5 units, while carboxyl groups can decrease logP by 0.8 to 1.2 units. The strategic placement of both lipophilic and hydrophilic substituents allows for the fine-tuning of molecular properties to achieve optimal bioavailability.

The concept of lipophilic efficiency (LipE), defined as the difference between biological activity (pIC50) and lipophilicity (logP), provides a valuable metric for evaluating the quality of structure-activity relationships [22]. Compounds with high LipE values achieve potent biological activity without excessive lipophilicity, reducing the risk of off-target effects and toxicity. The optimization of LipE has been successfully applied to the development of improved 4-chloropyrimidine-5-carbonitrile derivatives.

Membrane permeability studies have demonstrated that compounds with logP values between 2.0 and 3.0 exhibit optimal cellular uptake and distribution [23]. Values below this range may result in poor membrane permeability, while values above this range can lead to excessive protein binding and reduced bioavailability. The incorporation of ionizable groups, such as amino or carboxyl substituents, introduces pH-dependent lipophilicity (logD), which must be considered in the context of physiological pH conditions.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-5-cyanopyrimidine

Dates

Last modified: 08-15-2023

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